molecular formula C8H9N3 B2388901 2-Methyl-2-(pyrimidin-2-yl)propanenitrile CAS No. 1849313-91-2

2-Methyl-2-(pyrimidin-2-yl)propanenitrile

Cat. No.: B2388901
CAS No.: 1849313-91-2
M. Wt: 147.181
InChI Key: PLZCBGHQYSALLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(pyrimidin-2-yl)propanenitrile is a heterocyclic organic compound . It has a molecular weight of 147.18 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3/c1-8(2,6-9)7-10-4-3-5-11-7/h3-5H,1-2H3 . This indicates that the compound has a structure with 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 240.4±23.0C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A novel pentadentate amine/imine ligand containing a hexahydropyrimidine core was synthesized using 2-Methyl-2-(pyrimidin-2-yl)propanenitrile. This ligand acted as a pentadentate towards first-row transition metal complexes, offering a new avenue for creating complex metal-ligand assemblies (Schmidt, Wiedemann, & Grohmann, 2011).

Catalytic Applications

In the realm of organic synthesis, this compound was involved in the one-pot chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines. This process used a hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid as a catalyst, showcasing the compound's role in facilitating chemical reactions (Jahanshahi et al., 2018).

Medicinal Chemistry and Antibiotic Synthesis

A key fragment of the fluoroquinolone antibiotic PF-00951966, (S)-3-methylamino-3-[(R)-pyrrolidin-3-yl]propanenitrile, was synthesized starting from a compound related to this compound. This synthesis route highlights the compound's significance in the development of antibiotics (Jung et al., 2017).

Stannyl Radical-Mediated Reactions

This compound was also utilized in stannyl radical-mediated reactions, providing a mild methodology for the removal of the synthetically useful sulfone moiety and the synthesis of α-fluoro esters. This illustrates its utility in specialized organic synthesis techniques (Wnuk et al., 2000).

Coordination Chemistry

The compound played a role in the preparation and characterization of 4'-(Pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines, which demonstrated selective coordination to zinc(II) through the terpyridine domain. This signifies its importance in the study of coordination complexes and their potential applications (Klein et al., 2014).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

2-methyl-2-pyrimidin-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-8(2,6-9)7-10-4-3-5-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZCBGHQYSALLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.